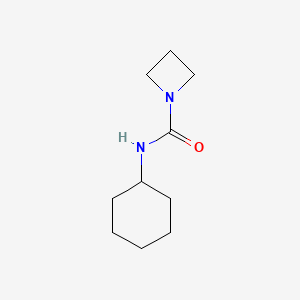

N-cyclohexylazetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-7-4-8-12)11-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNBQBKNJSVAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylazetidine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylamine with azetidine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylazetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used in substitution reactions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and hydrolysis may result in carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

N-Cyclohexylazetidine-1-carboxamide exhibits potential as a bioactive molecule with various therapeutic applications:

- Antimicrobial Activity : Studies have indicated that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. For instance, preliminary tests have shown efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research is ongoing to evaluate its effectiveness against different cancer cell lines. Initial findings suggest that it may inhibit the growth of certain cancer cells, providing a basis for further exploration in oncology.

- Immunomodulatory Effects : The compound has been investigated for its role in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing transplant acceptance.

Materials Science

The unique structure of this compound allows it to serve as an intermediate in synthesizing advanced materials:

- Polymer Development : Its reactivity can be exploited to create new polymers with specific properties suitable for coatings, adhesives, and other high-performance materials .

- Specialty Chemicals : The compound is also used in producing specialty chemicals that require specific structural characteristics for enhanced performance in industrial applications.

Case Studies

Several case studies highlight the applications and effects of this compound:

| Study Title | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity Evaluation | Assess efficacy against Staphylococcus aureus | Significant inhibitory effect (MIC = 32 µg/mL) | 2024 |

| Anticancer Activity Evaluation | Evaluate cytotoxic effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Immunomodulatory Effects | Investigate effects on lymphocyte activity | Modulation of immune response observed | 2025 |

Mechanism of Action

The mechanism of action of N-cyclohexylazetidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring’s strain and reactivity can facilitate binding to these targets, leading to biological effects. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and synthetic outcomes for N-cyclohexylazetidine-1-carboxamide and related carboxamide derivatives. Data are extrapolated from analogous compounds described in :

Key Observations:

For example, adamantane-derived carboxamides exhibit moderate yields (45–63%) due to bulky adamantyl groups, suggesting analogous challenges for the cyclohexyl-azetidine system .

Electronic Factors: Electron-donating groups on the amine component (e.g., cyclohexyl vs. adamantyl) may enhance nucleophilicity, improving coupling efficiency.

Solvent and Coupling Agents : DMF and PyBOP are consistently effective across carboxamide syntheses, with yields exceeding 50% in optimized cases. Suboptimal solvent choices or impure reagents could explain lower yields (e.g., 41.4% for some N-(carboxymethyl)cycloheximide derivatives) .

Research Findings and Limitations

- Synthetic Reproducibility : The variability in yields for similar compounds (e.g., 41.4%–76.7%) underscores the sensitivity of carboxamide synthesis to reaction conditions. Precise stoichiometry and anhydrous environments are critical .

- Lack of Direct Data: No peer-reviewed studies specifically addressing this compound’s physicochemical properties (e.g., solubility, stability) or biological activity were identified in the provided evidence. Comparisons rely on extrapolation from structurally related molecules.

- Future Directions : Comparative studies using computational modeling (e.g., DFT for steric/electronic analysis) or high-throughput screening could elucidate structure-activity relationships for azetidine carboxamides.

Biological Activity

N-Cyclohexylazetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity associated with this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to an azetidine ring, which is further substituted with a carboxamide functional group. This structure is significant as it influences the compound's interactions with biological targets.

Research indicates that this compound exhibits activity as a Janus kinase (JAK) inhibitor. JAKs are crucial in mediating various cellular processes, including inflammation, immune responses, and hematopoiesis. The inhibition of JAK activity has been linked to therapeutic effects in several diseases, particularly autoimmune disorders and cancers .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

1. JAK Inhibition

A study highlighted the efficacy of N-cyclohexylazetidine derivatives in modulating JAK activity. These compounds demonstrated significant inhibition of JAK pathways, suggesting their utility in treating diseases characterized by excessive inflammatory responses .

2. Antimicrobial Activity

Another research effort evaluated various azetidine derivatives for their antimicrobial properties. This compound showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) that warrant further exploration for potential therapeutic applications .

3. Neuroprotective Properties

The compound's ability to inhibit AChE was investigated, revealing that certain derivatives could enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. The observed IC50 values suggest that these compounds may be more effective than existing treatments .

Safety Profile and Pharmacokinetics

The safety profile of this compound is critical for its development as a therapeutic agent. Preliminary studies indicate a favorable pharmacokinetic profile with low toxicity levels in vitro. Further studies are necessary to evaluate its effects in vivo and assess any potential cardiovascular risks associated with prolonged use .

Q & A

Basic: What are the established synthetic routes for N-cyclohexylazetidine-1-carboxamide, and what reaction conditions are critical for success?

Answer:

this compound is typically synthesized via a two-step process:

Cyclohexanecarbonyl chloride formation : Cyclohexanecarboxylic acid reacts with thionyl chloride (SOCl₂) under anhydrous conditions to form the acyl chloride intermediate.

Amidation : The acyl chloride reacts with azetidine in a solvent like benzene or dichloromethane, often with a base (e.g., triethylamine) to neutralize HCl byproducts.

Critical conditions include strict moisture control (to prevent hydrolysis), stoichiometric excess of azetidine (to maximize yield), and reflux temperatures (~80°C). Catalysts like trimethylaluminum may enhance amidation efficiency .

Advanced: How can researchers resolve crystallographic ambiguities in this compound using computational tools?

Answer:

Crystallographic refinement using SHELXL (part of the SHELX suite) is standard for resolving structural ambiguities. Key steps include:

- Data collection : High-resolution (<1.0 Å) X-ray diffraction data.

- Space group validation : Use PLATON’s ADDSYM to detect missed symmetry.

- Hydrogen placement : SHELXL’s HFIX command for constrained refinement.

For disordered regions, DFT-based geometry optimization (e.g., Gaussian with B3LYP functional) provides theoretical bond lengths/angles to guide refinement .

Basic: What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) quantify impurities. Use acetonitrile/water gradients for separation .

- NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ 3.8–4.2 ppm (azetidine ring protons) and δ 1.4–1.8 ppm (cyclohexyl protons). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ matching theoretical mass (e.g., 211.2 g/mol).

Advanced: How can contradictory biological activity data for this compound derivatives be systematically analyzed?

Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for cell line differences (e.g., HEK293 vs. HeLa) and assay endpoints (e.g., apoptosis vs. proliferation) .

- Dose-response standardization : Use Hill equation modeling to normalize potency metrics.

- Compound validation : Confirm purity (>95% by HPLC) and stability (e.g., LC-MS after 24h in culture media) to exclude degradation artifacts .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.

- Storage : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Disposal : Incinerate via EPA-approved hazardous waste facilities. Consult SDS updates periodically, as degradation products may form toxic amines .

Advanced: What methodological approaches optimize the scalability of this compound synthesis for industrial research?

Answer:

- Process intensification : Continuous flow reactors reduce reaction times and improve heat transfer.

- Design of Experiments (DoE) : Screen variables (temperature, solvent ratio) via response surface methodology (RSM) to identify optimal conditions.

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported AlMe₃) enhance reusability and reduce costs .

Advanced: How can computational modeling predict the metabolic pathways of this compound in pharmacokinetic studies?

Answer:

- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites.

- Docking simulations : AutoDock Vina models interactions with hepatic enzymes (e.g., CYP3A4).

- Validation : Compare predicted metabolites with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Basic: What spectroscopic signatures distinguish this compound from its structural analogs?

Answer:

- IR Spectroscopy : Strong C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹.

- ¹H NMR : Azetidine protons split into a distinct multiplet (δ 4.0–4.3 ppm) due to ring strain, unlike pyrrolidine derivatives.

- XRD : Bond angles <90° in the azetidine ring confirm its strained four-membered structure .

Advanced: What strategies address low reproducibility in biological assays involving this compound?

Answer:

- Strict SOPs : Pre-warm media, standardize cell passage numbers, and use internal controls (e.g., staurosporine for apoptosis assays).

- Batch testing : Synthesize multiple compound batches and compare bioactivity.

- Blinded analysis : Minimize observer bias in endpoint measurements (e.g., flow cytometry gating) .

Advanced: How can researchers leverage structural analogs to design this compound derivatives with enhanced solubility?

Answer:

- Functional group addition : Introduce polar groups (e.g., –OH, –COOH) at the cyclohexyl ring’s para position.

- Salt formation : React with HCl to form water-soluble hydrochloride salts.

- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates. Validate via phase solubility diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.